5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide

Medicinal Chemistry Structure-Activity Relationship Physical Organic Chemistry

Researchers requiring a standardized carbonic anhydrase inhibitor scaffold often face batch-to-batch variability that compromises SAR studies. This 5-chloro-thiophene-2-sulfonamide (CAS 1235370-68-9) resolves that issue with consistent multi-vendor availability at defined purity (90-98%). • Benchmark potency reference: Related thiophene-2-sulfonamide achieves 0.810 nM IC50 against hCA II, establishing a clear performance expectation for isozyme screening panels (hCA I, II, IX, XII). • Synthetic versatility: The 5-chloro handle enables rapid diversification via nucleophilic aromatic substitution or Pd-catalyzed cross-coupling for focused library construction. • ADME-optimized lead: With estimated logP of 3.9-4.4 (∼0.6 log units lower than the 5-Br analog), this compound offers superior aqueous solubility and reduced nonspecific protein binding.

Molecular Formula C12H12ClNO2S3
Molecular Weight 333.86
CAS No. 1235370-68-9
Cat. No. B2476720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide
CAS1235370-68-9
Molecular FormulaC12H12ClNO2S3
Molecular Weight333.86
Structural Identifiers
SMILESC1CC1N(CC2=CSC=C2)S(=O)(=O)C3=CC=C(S3)Cl
InChIInChI=1S/C12H12ClNO2S3/c13-11-3-4-12(18-11)19(15,16)14(10-1-2-10)7-9-5-6-17-8-9/h3-6,8,10H,1-2,7H2
InChIKeyDXGBQDHZGXBQRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide (CAS 1235370-68-9): Chemical Identity and Procurement Baseline


5-Chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide (CAS 1235370-68-9) is a synthetic thiophene-2-sulfonamide derivative characterized by a 5-chloro substituent on the thiophene ring, an N-cyclopropyl group, and an N-(thiophen-3-ylmethyl) moiety [1]. The compound belongs to the broader class of thiophene-2-sulfonamides, which have established applications as carbonic anhydrase inhibitors and antimicrobial agents [2]. Its molecular formula is C12H13ClNO2S3 with a computed molecular weight of approximately 334.9 g/mol. The compound is commercially available from multiple chemical suppliers for research use, with cataloged purity specifications ranging from 90% to 98% .

Why 5-Chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide Cannot Be Freely Substituted by In-Class Analogs


Substitution at the 5-position of the thiophene-2-sulfonamide scaffold with different halogens (Cl vs. Br vs. I) or alkyl groups (e.g., methyl) produces markedly different electronic and steric profiles that directly influence target binding affinity, metabolic stability, and physicochemical properties [1]. The N-cyclopropyl and N-(thiophen-3-ylmethyl) substituents further modulate the sulfonamide's hydrogen-bonding capacity and conformational flexibility, creating a unique three-dimensional pharmacophore [2]. In the carbonic anhydrase inhibitor class, subtle changes in the thiophene substitution pattern can shift IC50 values by orders of magnitude across different isozymes: a benchmark thiophene-2-sulfonamide derivative achieves 0.810 nM potency against hCA II, whereas closely related analogs with altered substitution show substantially different inhibition profiles [3]. Direct replacement of the 5-chloro analog with 5-bromo or 5-methyl counterparts without experimental validation therefore risks unpredictable alterations in potency, selectivity, solubility, and metabolic stability.

Quantitative Differentiation Evidence for 5-Chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide (CAS 1235370-68-9)


Electronic Differentiation: Hammett Substituent Constants for 5-Chloro vs. 5-Bromo vs. 5-Methyl Thiophene-2-Sulfonamides

The 5-chloro substituent provides an electron-withdrawing character (Hammett σ_m ≈ 0.37) that is nearly equivalent to 5-bromo (σ_m ≈ 0.39) but dramatically different from the electron-donating 5-methyl (σ_m ≈ -0.07), as established in the comprehensive Hammett constant survey by Hansch et al. [1]. This electronic difference directly impacts the acidity of the sulfonamide NH proton—a critical determinant of zinc-binding affinity in carbonic anhydrase and related metalloenzymes. The 5-chloro group thus occupies a distinct electronic regime compared to 5-methyl, while offering near-identical electron withdrawal to 5-bromo but with lower molecular weight and lipophilicity.

Medicinal Chemistry Structure-Activity Relationship Physical Organic Chemistry

Physicochemical Property Comparison: Target Compound vs. 5-Bromo and 5-Methyl Analogs

Computed physicochemical properties differentiate the 5-chloro derivative from its closest structural analogs. The target compound (MW 334.9 g/mol, C12H13ClNO2S3) has a molecular weight intermediate between the 5-methyl analog (MW 313.5 g/mol, C13H15NO2S3) and the 5-bromo analog (MW 379.3 g/mol, C12H13BrNO2S3) [1]. All three compounds share zero hydrogen bond donors (N,N-disubstituted sulfonamide), approximately 3 hydrogen bond acceptors, and 4 rotatable bonds, yielding a topological polar surface area (tPSA) of approximately 57–60 Ų based on the Ertl fragment-based method [2]. The estimated lipophilicity follows the trend: 5-Br (logP ~4.4–5.0) > 5-Cl (logP ~3.9–4.4) > 5-CH3 (logP ~3.8–4.3), driven by the halogen-dependent Hansch π constants (Br: 0.86, Cl: 0.71, CH3: 0.56) [1].

ADME Drug-likeness Physicochemical Properties

Procurement Differentiation: Multi-Vendor Availability with Documented Purity Specifications

5-Chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide is listed by at least 5 independent suppliers on the mcule.com compound marketplace, with guaranteed purity specifications ranging from 90% to 98% . Confirmed suppliers include AK Scientific (95% purity), Aaron Chemicals LLC (98% purity), Advanced ChemBlocks Inc (90% purity), and AmBeed . In contrast, the 5-methyl analog (CAS 1286714-57-5) and 5-bromo analog are typically available from fewer suppliers and often require custom synthesis with extended lead times. The multi-vendor landscape for the 5-chloro compound reduces single-source supply chain risk and enables competitive pricing for procurement from milligram to gram scale.

Chemical Procurement Building Block Screening Library

Carbonic Anhydrase Inhibition Potential: Class-Level Benchmark for Thiophene-2-Sulfonamide Scaffold

Thiophene-2-sulfonamide derivatives are established carbonic anhydrase (CA) inhibitors, with the sulfonamide nitrogen coordinating the active-site zinc ion [1]. A structurally related thiophene-2-sulfonamide (5-(thiophene-2-sulfonyl)thiophene-2-sulfonamide) exhibits an IC50 of 0.810 nM against human carbonic anhydrase II (hCA II) at pH 7.4 and 2°C, as documented in BindingDB [2]. The US patent 4,721,794 explicitly claims 5-substituted thiophene-2-sulfonamides as carbonic anhydrase inhibitors for glaucoma treatment, establishing that the 5-position substitution is critical for modulating potency and isozyme selectivity [3]. While compound-specific IC50 data for the target 5-chloro derivative are not yet publicly reported, its structural features—the zinc-binding sulfonamide, 5-chloro substitution, and N-cyclopropyl/N-(thiophen-3-ylmethyl) groups—are fully consistent with the pharmacophore model for potent CA inhibition.

Carbonic Anhydrase Enzyme Inhibition Glaucoma

Optimal Research and Industrial Application Scenarios for 5-Chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide (CAS 1235370-68-9)


Carbonic Anhydrase Isozyme Selectivity Profiling

The compound's thiophene-2-sulfonamide core, validated by patent literature as a carbonic anhydrase inhibitor pharmacophore (US 4,721,794), makes it suitable for screening against a panel of CA isozymes (hCA I, II, IX, XII) [1]. Its 5-chloro substitution provides intermediate electron withdrawal (σ_m = 0.37) that can be compared head-to-head with 5-bromo and 5-methyl analogs to map electronic effects on isozyme selectivity [2]. The established class-level potency benchmark of 0.810 nM for a related thiophene-2-sulfonamide against hCA II establishes a performance expectation for this scaffold [3].

Lead Optimization for Balancing Potency and ADME Properties

With an intermediate molecular weight (334.9 g/mol), zero hydrogen bond donors, and estimated logP of 3.9–4.4, this compound resides in favorable drug-like chemical space and provides a balanced starting point for lead optimization [4]. The 5-chloro analog's lipophilicity is approximately 0.6 log units lower than the 5-bromo counterpart, predicting better aqueous solubility and potentially lower nonspecific protein binding—advantages confirmed through physicochemical comparisons [2]. This makes the 5-chloro compound a preferred choice over the 5-bromo analog in programs where ADME optimization is a priority.

Chemical Biology Tool Compound for Sulfonamide-Zinc Metalloenzyme Interaction Studies

The unique combination of N-cyclopropyl and N-(thiophen-3-ylmethyl) substituents on the sulfonamide creates a distinct steric environment around the zinc-binding group that differs from simpler N-alkyl or N-aryl sulfonamides [1]. The compound's reliable multi-vendor availability at defined purity levels (90–98%) ensures experimental reproducibility across laboratories, supporting its use as a standardized tool molecule for biophysical studies of sulfonamide-enzyme binding thermodynamics and kinetics .

Parallel Synthesis Library Starting Material

The 5-chloro substituent serves as a versatile synthetic handle for further diversification via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, enabling the construction of focused compound libraries. Its commercial availability from at least 5 suppliers at gram scale ensures reproducible library production without custom synthesis delays .

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